molecular formula C11H12BrNO B1399093 N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide CAS No. 882679-93-8

N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide

Cat. No. B1399093
M. Wt: 254.12 g/mol
InChI Key: WVCUSUOMFQRKIK-UHFFFAOYSA-N
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Patent
US08008303B2

Procedure details

A mixture of 3-bromo-4-methylaniline (100 mg), cyclopropanecarbonyl chloride (98 mg) and N-methylmorpholine (0.12 ml) in dry dichloromethane (2 ml) was stirred at 20 C for 18 h. The mixture was then partitioned between saturated sodium bicarbonate solution and dichloromethane. The dried extracts were evaporated giving a solid which was used without purification in the next synthetic step (120 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[CH:10]1([C:13](Cl)=[O:14])[CH2:12][CH2:11]1.CN1CCOCC1>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:13]([CH:10]2[CH2:12][CH2:11]2)=[O:14])[CH:6]=[CH:7][C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C(N)C=CC1C
Name
Quantity
98 mg
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
0.12 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 20 C for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between saturated sodium bicarbonate solution and dichloromethane
CUSTOM
Type
CUSTOM
Details
The dried extracts were evaporated
CUSTOM
Type
CUSTOM
Details
giving a solid which
CUSTOM
Type
CUSTOM
Details
was used without purification in the next synthetic step (120 mg)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC=1C=C(C=CC1C)NC(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.